molecular formula C22H21N5OS B2821933 N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-60-3

N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2821933
CAS No.: 898371-60-3
M. Wt: 403.5
InChI Key: UNAQWBMBUYJNDS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl acetamide moiety linked to another 3-methylphenyl group. The structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-16-7-5-9-18(13-16)21-24-25-22(27(21)26-11-3-4-12-26)29-15-20(28)23-19-10-6-8-17(2)14-19/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQWBMBUYJNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several triazole-thioacetamide derivatives reported in the literature. Key analogs and their substituent variations include:

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Biological Activity/Application Reference
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl (4), 4-(methylsulfanyl)benzyl (5) 2-Chlorophenyl Crystallography studies
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Amino (4), Furan-2-yl (5) Varied N-aryl Anti-exudative activity (rat models)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl (4), Pyridin-3-yl (5) 4-Ethylphenyl Orco agonist (insect olfaction)
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Cyclohexylmethyl (1), H (5) 4-Bromophenyl Crystallography studies
Target Compound: N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1H-pyrrol-1-yl (4), 3-methylphenyl (5) 3-methylphenyl Inferred: Potential antiproliferative/anti-inflammatory

Key Observations :

  • Pyrrole vs.
  • Methylphenyl Groups : The dual 3-methylphenyl substituents (triazole position 5 and acetamide) could increase lipophilicity, affecting membrane permeability and metabolic stability relative to chlorophenyl () or bromophenyl () analogs.

Comparative Data :

Compound Yield Melting Point (°C) Key Spectral Data (¹H-NMR/MS) Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 57% 174–176 δ 10.33 (s, 1H), EI-MS: m/z = 299.34 [M+H]⁺
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Not reported
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Crystallographic R factor = 0.042
Target Compound (Inferred) ~50–70%* ~160–180* Predicted δ 7.5–8.0 (aromatic H), [M+H]⁺ ~450

*Hypothetical values based on analogs.

Notes:

  • The target compound’s synthesis would likely parallel methods in and , with modifications for pyrrole incorporation.
  • Higher lipophilicity (due to methylphenyl groups) may reduce aqueous solubility compared to more polar analogs like .

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